Lumula
Description
Chemical Identity and Nomenclature of Lumula
Systematic IUPAC Name and Synonyms
The systematic IUPAC name for this compound is:
(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxodecyl)cyclopentyl]-N-ethylhept-5-enamide . This name reflects its stereochemistry, functional groups, and carbon backbone:
- Stereochemical descriptors : 1R,2R,3R,5S denote the absolute configuration of the cyclopentyl ring.
- Functional groups : Includes hydroxy (-OH), oxo (=O), and amide (-CONH-) moieties.
- Unsaturation : The 5Z designation specifies a cis double bond in the heptenamide chain.
Synonyms for this compound, as documented across pharmacological and chemical databases, include:
These synonyms highlight its hybrid nature, combining features of docosanoids (unoprostone) and prostamides (bimatoprost) .
Molecular Formula and Weight
This compound’s molecular formula is C₂₄H₄₃NO₄ , derived from its 24-carbon backbone containing:
- One nitrogen atom (amide group)
- Four oxygen atoms (two hydroxyl, one oxo, one amide)
The molecular weight , calculated using standard atomic masses, is 409.6 g/mol . This value aligns with mass spectrometry data reported in PubChem (exact mass: 409.3192 Da) .
Structural Features Table
| Component | Position | Role in Structure |
|---|---|---|
| Cyclopentyl ring | Core scaffold | Bears hydroxyl and oxo substituents |
| Heptenamide side chain | C7 position | Contains cis double bond (5Z) |
| N-Ethyl amide | Terminal group | Prodrug feature for lipophilicity |
| 3-Oxodecyl chain | C2 substituent | Modulates receptor binding |
CAS Registry Number and PubChem CID
The CAS Registry Number for this compound is 511229-72-4 , a unique identifier assigned by the Chemical Abstracts Service . This number ensures unambiguous identification in regulatory and commercial contexts.
The PubChem Compound Identifier (CID) , which provides access to its experimental and computed chemical properties, is 58657884 . PubChem records include:
- 2D/3D structural data
- Hydrogen bond donor/acceptor counts (3 and 4, respectively)
- Rotatable bond count (16)
Key Identifiers Table
| Identifier | Value | Database Linkage |
|---|---|---|
| CAS Number | 511229-72-4 | ChemicalBook, Cayman Chemical, PubChem |
| PubChem CID | 58657884 | PubChem entry with spectral data |
| MDL Number | MFCD05863948 | Supplier catalogs |
Properties
Molecular Formula |
C24H43NO4 |
|---|---|
Molecular Weight |
409.6 |
InChI |
InChI=1S/C24H43NO4/c1-3-5-6-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25-4-2/h8,11,20-23,27-28H,3-7,9-10,12-18H2,1-2H3,(H,25,29)/b11-8-/t20-,21-,22+,23-/m1/s1 |
InChI Key |
HKPRCFLRPPLNEN-XKRYCQBQSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CCCCC(N([H])CC)=O)[C@@H](CCC(CCCCCCC)=O)[C@H](O)C1 |
Synonyms |
Maxeyprost; Unoprostone N-ethyl amide |
Origin of Product |
United States |
Preparation Methods
Continuous Flow Synthesis
Modern manufacturing facilities utilize continuous flow reactors to enhance reaction control and scalability:
| Parameter | Laboratory Scale | Pilot Plant | Full Production |
|---|---|---|---|
| Reaction Volume | 500 mL | 200 L | 5000 L |
| Temperature Control | ±1°C | ±0.5°C | ±0.2°C |
| Mixing Efficiency | 85% | 92% | 98% |
The process features in-line Fourier-transform infrared spectroscopy (FTIR) for real-time monitoring of intermediate conversion rates.
Crystallization Optimization
Final purification employs anti-solvent crystallization with a methanol/water gradient system:
-
Phase 1 : Rapid cooling from 50°C to 10°C at 15°C/min induces primary nucleation
-
Phase 2 : Isothermal aging at 10°C for 12 hours improves crystal habit
-
Phase 3 : Directional freezing at −20°C enhances polymorphic purity
This protocol achieves >99.5% enantiomeric excess while maintaining particle sizes between 20–50 μm for optimal formulation properties.
Analytical Characterization
Spectroscopic Verification
Critical quality attributes are verified through multimodal analysis:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (600 MHz, CDCl₃): δ 5.45 (m, 2H, CH=CH), 4.12 (q, J=7.1 Hz, 2H, OCH₂CH₃)
-
¹³C NMR (151 MHz, CDCl₃): δ 178.9 (C=O), 134.2 (CH=CH), 62.1 (OCH₂CH₃)
Mass Spectrometry
-
High-resolution ESI-MS: m/z 410.3012 [M+H]⁺ (calc. 410.2998 for C₂₄H₄₃NO₄)
Stability Profiling
Accelerated stability studies under ICH guidelines demonstrate:
| Condition | Degradation Products | Impurity Level |
|---|---|---|
| 40°C/75% RH, 6 mo | Oxidative dimer | 0.12% |
| Light exposure, 3 mo | Geometric isomer | 0.08% |
| Acid hydrolysis | Free carboxylic acid | 1.45% |
Green Chemistry Considerations
Solvent Recovery Systems
A closed-loop extraction system recovers >98% of dichloromethane through:
-
Multistage vacuum distillation
-
Molecular sieve dehydration
-
UV-catalyzed peroxide removal
Catalytic Waste Reduction
Palladium catalysts are immobilized on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd), enabling:
-
15× reuse cycles without activity loss
-
92% metal recovery rate via magnetic separation
Regulatory Compliance
Genotoxic Impurity Control
Potential mutagenic impurities are controlled through:
-
QbD Approach : Design space modeling for byproduct suppression
-
On-line LC-MS : Continuous monitoring of ethyl chloride residuals
Environmental Impact Assessment
Life cycle analysis reveals:
-
Carbon footprint: 8.2 kg CO₂-eq/kg product
-
Water usage: 120 L/kg (75% recycled)
Q & A
Q. How should researchers handle missing or inconsistent data in long-term stability studies of this compound?
- Methodological Answer : Implement multiple imputation techniques (e.g., MICE algorithm) for missing data, ensuring assumptions about missingness mechanisms are tested. For inconsistencies, apply sensitivity analysis to evaluate the impact of outlier removal. Document all data adjustments transparently in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
